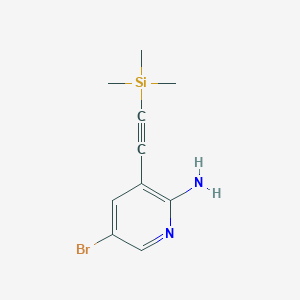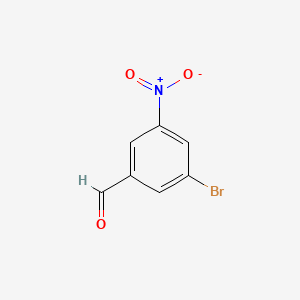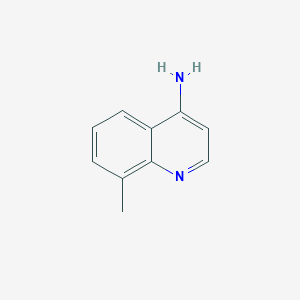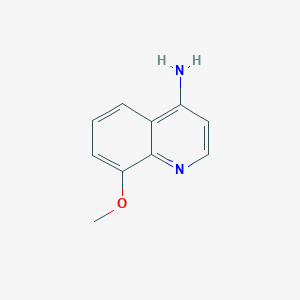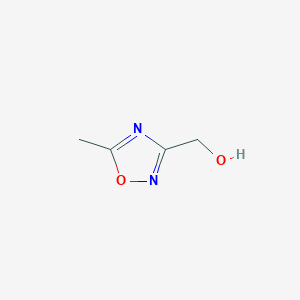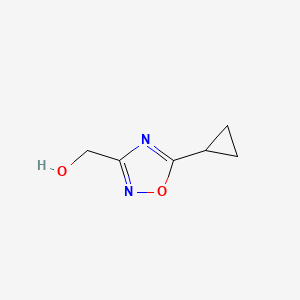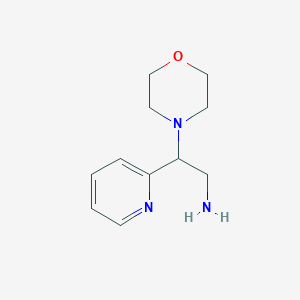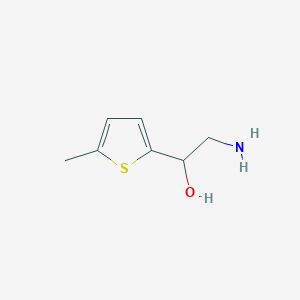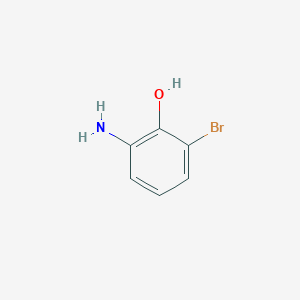
2-Amino-6-bromofenol
Descripción general
Descripción
2-Amino-6-bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a yellow crystalline solid that can dissolve in water and organic solvents at room temperature. The compound has phenolic properties, containing both amino and bromo groups. Its melting point is approximately 83-84°C .
Aplicaciones Científicas De Investigación
2-Amino-6-bromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-6-bromophenol can be synthesized through the reaction of phenol with copper(I) bromide under basic conditions. This reaction is relatively simple and yields a high amount of the desired product .
Industrial Production Methods
In industrial settings, the preparation of 2-Amino-6-bromophenol typically involves the same reaction of phenol with copper(I) bromide. The process is optimized for large-scale production by controlling the reaction conditions such as temperature, pressure, and the concentration of reactants to ensure maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives with reduced bromo groups.
Substitution: Various substituted phenols depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromophenol involves its interaction with various molecular targets. The amino and bromo groups allow it to participate in hydrogen bonding and halogen bonding, respectively. These interactions can affect the activity of enzymes and other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-5-bromobenzaldehyde
- 2-Bromo-5-nitrophenol
- 4-Aminophenol
Comparison
2-Amino-6-bromophenol is unique due to the specific positioning of the amino and bromo groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, 2-Amino-6-bromophenol may exhibit different biological activities and chemical properties due to these structural differences .
Propiedades
IUPAC Name |
2-amino-6-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRHADLNRMHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573732 | |
| Record name | 2-Amino-6-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-50-6 | |
| Record name | 2-Amino-6-bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

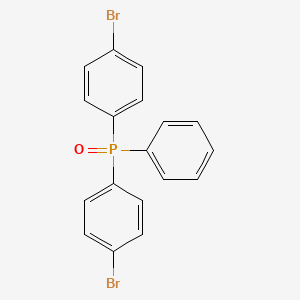
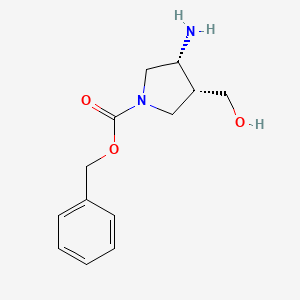

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
